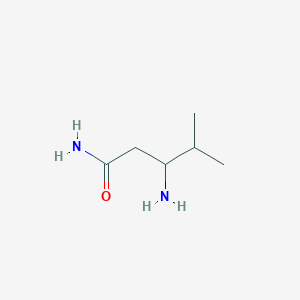

3-Amino-4-methylpentanamide

Description

Contextualization within Organic Chemistry and Amide Functional Group Research

Amides are a cornerstone functional group in organic chemistry, renowned for their stability and prevalence in biologically active molecules, including peptides and pharmaceuticals. nih.gov The amide bond's stability is due to resonance, which delocalizes the lone pair of electrons on the nitrogen atom, making the carbonyl carbon less electrophilic. researchgate.net This inherent stability, however, also presents a challenge for chemists, as it can make amides less reactive than other carboxylic acid derivatives. rsc.org

3-Amino-4-methylpentanamide is classified as a β-amino amide, a structural motif that is of significant interest in medicinal chemistry. researchgate.net β-amino amides are found in a variety of bioactive natural products and are considered important scaffolds for the development of new therapeutic agents. researchgate.net Research into β-amino amides includes their use in creating covalent adaptable networks, which are materials that combine the strength of thermosets with the re-processability of thermoplastics. rsc.orgrsc.org

Historical Development of Synthetic Approaches to Aliphatic Amide Derivatives

The synthesis of amides is a fundamental process in organic chemistry. sioc-journal.cn Historically, the most common method for forming amide bonds has been the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. acs.org While effective, these methods often require harsh reaction conditions and can generate significant chemical waste. acs.org

Over the years, research has focused on developing more efficient and environmentally friendly methods for amide synthesis. nih.govacs.org Direct amidation, the reaction of a carboxylic acid and an amine to form an amide with the only byproduct being water, is considered the ideal transformation. acs.org However, this reaction is often thermodynamically unfavorable and requires catalysts to proceed at a reasonable rate. acs.org

The development of catalytic methods has been a major focus of modern amide synthesis research. sioc-journal.cn These include enzymatic reactions using lipases or proteases, and metal-catalyzed reactions. numberanalytics.com More recent advancements have explored the use of nonactivated starting materials and photoredox catalysis to synthesize aliphatic amides. nih.govresearchgate.net The synthesis of chiral amino amides has also been a significant area of research, with the development of enantioselective methods to produce specific stereoisomers. rsc.org

Current Academic Research Trends and Future Perspectives for this compound

Current research involving structures similar to this compound is largely focused on their potential applications in medicinal chemistry. The β-amino amide scaffold is a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV). ijpsonline.comresearchgate.net DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. ijpsonline.comacs.org They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. acs.org

While specific research on this compound as a DPP-IV inhibitor is not extensively published, its structural similarity to known inhibitors suggests its potential as a building block for the synthesis of more complex and potent drug candidates. ijpsonline.comresearchgate.netdrugbank.com The amino group of the molecule can serve as a point for further functionalization, allowing for the creation of a library of derivatives to be tested for biological activity. smolecule.com

Future research may focus on the development of novel synthetic routes to this compound and its derivatives, with an emphasis on stereoselective and sustainable methods. numberanalytics.com The exploration of its utility as a scaffold for the development of new therapeutic agents for a range of diseases beyond diabetes is also a promising avenue for future investigation. smolecule.comnih.gov Furthermore, the incorporation of this and similar β-amino amide structures into new materials, such as polymers with enhanced properties, is an emerging area of research. rsc.orgrsc.org

Table 2: Research Areas for β-Amino Amides

| Research Area | Focus |

| Medicinal Chemistry | Development of enzyme inhibitors (e.g., DPP-IV) and antimicrobial agents. ijpsonline.comnih.gov |

| Materials Science | Creation of novel polymers and covalent adaptable networks. rsc.orgrsc.org |

| Organic Synthesis | Development of new catalytic and enantioselective synthetic methods. numberanalytics.comrsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-amino-4-methylpentanamide |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |

InChI Key |

SVDDNCKPGUGLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 3 Amino 4 Methylpentanamide

Classical and Conventional Synthetic Routes

Traditional approaches to the synthesis of 3-amino-4-methylpentanamide rely on well-established methods of amide bond formation, which prioritize efficiency and yield. These methods typically involve the activation of a carboxylic acid precursor followed by nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.

Amidation Reactions of Carboxylic Acid Precursors and Ammonia

The direct amidation of a carboxylic acid, such as 3-amino-4-methylpentanoic acid, with ammonia is a fundamental transformation in organic synthesis. However, this reaction generally requires harsh conditions and is often complicated by the need for protecting groups on the amino acid's own amine functionality to prevent polymerization. peptide.com More contemporary methods focus on direct amidation without the need for extensive protection/deprotection steps. For instance, the use of borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate can facilitate the direct amidation of unprotected amino acids. tcichemicals.com This method proposes a cyclic intermediate formed between the borate ester and the amino acid, which is then susceptible to nucleophilic attack by an amine. tcichemicals.com Another approach involves using silane (B1218182) reagents, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) in combination with imidazole, which can activate the carboxy group while simultaneously protecting the α-amino group, allowing for amidation in good yields with minimal racemization. organic-chemistry.org

Application of Carbodiimide (B86325) Coupling Reagents (e.g., DCC, EDC) in Amide Bond Formation

Carbodiimides are a class of highly effective coupling reagents widely used for the formation of amide bonds under mild conditions. americanpeptidesociety.orgpeptide.com The general mechanism involves the activation of the carboxylic acid group of the precursor by the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then readily attacked by ammonia to form the desired this compound and a urea (B33335) byproduct. peptide.com

Common carbodiimide reagents include:

Dicyclohexylcarbodiimide (DCC): One of the first and most popular condensation reagents, DCC is effective in both solution and solid-phase synthesis. bachem.compeptide.com A primary drawback is that its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents, which can simplify purification by filtration in solution-phase synthesis but can be problematic in other contexts. bachem.compeptide.com

N,N'-Diisopropylcarbodiimide (DIC): A liquid reagent that is easier to handle than DCC. peptide.com Its corresponding urea byproduct is more soluble in organic solvents like isopropanol, making it more suitable for automated solid-phase peptide synthesis (SPPS). peptide.combachem.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): This is a water-soluble carbodiimide, which makes it particularly useful for couplings in aqueous solutions and for simplifying the workup process, as the urea byproduct can be easily removed by aqueous extraction. peptide.combachem.com

To enhance reaction rates and, crucially, to suppress racemization, carbodiimide-mediated couplings are almost always performed with additives. americanpeptidesociety.orgbachem.comwikipedia.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more selective in its reaction with the amine component. americanpeptidesociety.orgwikipedia.org

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Key Features | Byproduct Solubility |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective. bachem.com | Insoluble in most organic solvents. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | Liquid, easy to handle; byproduct is soluble. peptide.combachem.com | Soluble in common organic solvents. bachem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble reagent and byproduct. peptide.combachem.com | Water-soluble. peptide.com |

Protecting Group Strategies for Amino and Amide Functionalities (e.g., Boc, Fmoc)

The two most widely used α-amino protecting groups in peptide synthesis are:

tert-Butyloxycarbonyl (Boc): The Boc group is stable under a wide range of conditions but is readily removed by treatment with moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.netug.edu.pl This acid-lability makes it a cornerstone of the Boc/benzyl (Bn) protection strategy in peptide synthesis. researchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). researchgate.net Its base-lability is central to the orthogonal Fmoc/tert-butyl (tBu) strategy, which allows for the removal of the N-terminal protecting group without affecting acid-labile side-chain protecting groups. researchgate.net

The selection between Boc and Fmoc depends on the stability of other functional groups in the molecule and the desired cleavage conditions for the final product. researchgate.net

Table 2: Common Amino Protecting Groups

| Protecting Group | Acronym | Introduction Method | Cleavage Condition | Key Characteristics |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). | Moderate to strong acid (e.g., TFA). researchgate.net | Acid-labile; orthogonal to base-labile groups. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Reaction with Fmoc-Cl or Fmoc-OSu. thieme-connect.de | Mild base (e.g., piperidine in DMF). researchgate.net | Base-labile; orthogonal to acid-labile groups. |

Stereoselective Synthesis and Chirality Control

The precursor to this compound, 3-amino-4-methylpentanoic acid, is a chiral molecule. Therefore, controlling the stereochemistry during its synthesis is paramount for accessing specific, enantiomerically pure isomers of the final amide. The synthesis of chiral β-amino acids has been an area of intense research due to their importance as building blocks for pharmaceuticals and biologically active peptides. nih.gov

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of enantiomerically pure β-amino acids and their derivatives can be achieved through various catalytic asymmetric approaches. These methods are designed to create the chiral centers with a high degree of stereocontrol.

Key strategies include:

Asymmetric Hydrogenation: The hydrogenation of prochiral enamines or enoates using chiral rhodium (Rh) or ruthenium (Ru) catalysts with chiral phosphine (B1218219) ligands can produce β-amino esters with high enantioselectivity.

Conjugate Addition: The enantioselective addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method. wiley.com For example, a copper-catalyzed hydroamination of cinnamic acid derivatives has been shown to produce enantioenriched β-amino acid derivatives. nih.gov Similarly, the conjugate addition of cyanide to α,β-unsaturated imides using chiral aluminum-salen catalysts has been reported.

Mannich-type Reactions: Diastereoselective Mannich condensation reactions, for instance, between diazo compounds, boranes, and acyl imines, can yield anti-β-amino carbonyl compounds with high diastereoselectivity. nih.govacs.org

These enantioselective and diastereoselective methods are crucial for preparing the optically pure 3-amino-4-methylpentanoic acid precursor required for the synthesis of a specific stereoisomer of this compound.

Mitigating Racemization During Synthesis

A significant challenge during amide bond formation is the risk of racemization at the α-carbon of the activated carboxylic acid. bachem.comhighfine.com This loss of stereochemical integrity is a major concern in peptide synthesis and the synthesis of chiral molecules like this compound. Racemization typically occurs when the carboxyl group is activated, making the α-proton more acidic and susceptible to abstraction by a base. peptide.com This can lead to the formation of a planar oxazolone (B7731731) intermediate, which can be protonated from either face, resulting in a racemic mixture. uni-kiel.de

Several strategies are employed to minimize or prevent racemization:

Use of Additives: As mentioned previously, additives like HOBt and HOAt are crucial. wikipedia.org They convert the initial, highly reactive activated species (e.g., O-acylisourea) into an active ester that is more stable and less prone to racemization. americanpeptidesociety.orgwikipedia.org Ethyl cyanohydroxyiminoacetate (Oxyma) is another highly effective alternative to HOBt and HOAt. wikipedia.org

Choice of Coupling Reagent: While carbodiimides are effective, other classes of coupling reagents may offer better racemization suppression. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are known for high coupling efficiency with minimal racemization, especially when used with additives. peptide.com The reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has also been shown to be superior in inhibiting racemization in certain cases. researchgate.net

Control of Base and Temperature: The choice of base and its strength can influence the rate of racemization. highfine.com Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). bachem.comhighfine.com Performing the coupling reaction at lower temperatures can also help to reduce the rate of epimerization. researchgate.net

Protecting Group Effects: Urethane-based protecting groups like Boc and Fmoc help to suppress racemization compared to acyl groups. bachem.com The bulky nature of some protecting groups, such as the trityl (Trt) group, can also sterically hinder the abstraction of the α-proton, thus reducing the risk of racemization. researchgate.netug.edu.pl

Table 3: Common Additives for Racemization Suppression

| Additive | Acronym | Function |

|---|---|---|

| 1-Hydroxybenzotriazole | HOBt | Forms active esters, suppresses racemization, and enhances reactivity. americanpeptidesociety.orgwikipedia.org |

| 1-Hydroxy-7-azabenzotriazole | HOAt | Similar to HOBt but often more effective at preventing racemization. americanpeptidesociety.orgwikipedia.org |

| Ethyl cyanohydroxyiminoacetate | Oxyma | A highly effective alternative to HOBt/HOAt. wikipedia.org |

Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound, a derivative of the β-amino acid 3-amino-4-methylpentanoic acid, can be approached through various advanced and sustainable methodologies. medchemexpress.com These methods aim to improve efficiency, yield, and environmental friendliness compared to traditional synthetic routes.

Catalytic Approaches (e.g., Raney Nickel Catalysis, Metal Oxide Catalysts)

Catalytic methods are central to modern organic synthesis, offering pathways that are often more efficient and selective. For the synthesis of this compound, key catalytic strategies could involve the formation of the amino group or the construction of the amide bond.

Raney Nickel Catalysis

Raney nickel, also known as spongy nickel, is a versatile and highly active catalyst widely used for hydrogenation reactions in organic synthesis. wikipedia.org A primary application is the reduction of nitriles to primary amines. This reaction is a plausible key step in a synthetic route to this compound, starting from a suitable nitrile precursor. The high catalytic activity of Raney nickel stems from its large nickel surface area, which can be up to 100 m² per gram of catalyst. wikipedia.org

The hydrogenation of a nitrile, such as 3-cyano-4-methylpentanamide, would directly yield the target molecule. The general reaction conditions involve moderate to high hydrogen pressure and temperatures, often in the presence of a solvent like ethanol (B145695) and sometimes with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. rsc.org

Table 1: Representative Conditions for Nitrile Hydrogenation using Raney Nickel

| Parameter | Condition Range | Purpose |

| Catalyst | Raney Nickel (W-2 to W-7 grades) | Reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) |

| **Pressure (H₂) ** | 3 - 100 atm | Provides the hydrogen source for the reduction |

| Temperature | 25 - 150 °C | Influences reaction rate; higher temperatures can increase side reactions |

| Solvent | Ethanol, Methanol, Water | Dissolves reactants and facilitates the reaction |

| Additive | Ammonia (NH₃) | Minimizes the formation of secondary and tertiary amine byproducts |

The efficiency of Raney nickel can be affected by deactivation, but regeneration procedures, such as washing with solvents or treatment under hydrogen at elevated temperatures, can restore its activity for recycling, which is a key aspect of sustainable industrial processes. mdpi.com

Metal Oxide Catalysts

Metal oxide catalysts are another important class of heterogeneous catalysts with applications in a wide range of chemical transformations, including oxidation, acid-base reactions, and biomass conversion. rsc.org While less common than Raney nickel for nitrile reduction, certain metal oxide systems could be employed in alternative synthetic routes to this compound. For instance, nanostructured metal oxides can be designed to have specific redox and acid-base properties. rsc.org

Transition metal oxides, such as those based on nickel (NiO), copper (CuO), or iron (Fe₂O₃), have demonstrated electrocatalytic activity with amino acids, suggesting their potential to catalyze reactions involving these molecules. nih.gov In the context of this compound synthesis, a mixed metal oxide catalyst could potentially be used in an ammoxidation process to convert a hydrocarbon precursor to a nitrile intermediate, which could then be reduced. google.com The development of mesoporous metal oxides allows for high surface area and controlled porosity, enhancing catalytic performance. google.comdntb.gov.ua

Solid-Phase Synthesis Techniques and Considerations

Solid-phase synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a cornerstone technique for the creation of amides and peptides. luxembourg-bio.comnih.gov This methodology is highly applicable to the synthesis of this compound, treating it as a simple dipeptide analogue. The key principle of SPPS is the covalent attachment of the initial building block to an insoluble polymer resin, allowing for the sequential addition of subsequent units. Excess reagents and byproducts are easily removed by filtration and washing, simplifying the purification process. luxembourg-bio.com

A potential SPPS strategy for this compound would involve:

Resin Attachment : Anchoring an appropriate precursor, such as Fmoc-protected 3-amino-4-methylpentanoic acid, to a suitable solid support (e.g., Wang or Rink Amide resin).

Deprotection : Removing the temporary N-terminal protecting group (e.g., Fmoc with piperidine) to expose a free amine.

Amide Formation : In this specific case, since the target is a primary amide, the synthesis would conclude here by cleaving the molecule from a resin designed to yield a C-terminal amide (like the Rink Amide resin). The cleavage is typically performed under acidic conditions (e.g., with trifluoroacetic acid).

The success of SPPS relies on several factors, including the choice of resin, protecting groups, coupling reagents, and reaction conditions. lsu.edu

Table 2: Key Components and Considerations in SPPS for this compound

| Component | Example(s) | Role and Considerations |

| Solid Support (Resin) | Rink Amide, Polystyrene | Provides an insoluble anchor. The choice of resin dictates the C-terminal functionality (amide in this case) and cleavage conditions. lsu.edu |

| Protecting Groups | Fmoc (N-terminal) | Prevents unwanted side reactions. Must be stable during coupling but easily removable without affecting the anchor or other groups. nih.gov |

| Coupling Reagents | HOBt/HBTU, DIC/Oxyma | Activate the carboxylic acid group to facilitate efficient amide bond formation. nih.gov |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA) | Releases the final synthesized molecule from the solid support. |

This method is highly efficient and automatable, making it suitable for producing libraries of related compounds for research purposes. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign production methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for example, has high atom economy.

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents like N,N-dimethylformamide (DMF), commonly used in SPPS, with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water. unibo.itunife.it

Design for Energy Efficiency : Employing reactions that can be conducted at ambient temperature and pressure, such as those facilitated by highly active catalysts or novel technologies like continuous-flow synthesis. rsc.org

Use of Renewable Feedstocks : Investigating synthetic pathways that start from bio-based platform chemicals. For instance, levulinic acid, derived from biomass, can be a precursor to various aminopentanoic acid derivatives through enzymatic or catalytic routes. frontiersin.org

Catalysis : Utilizing catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can often be recycled, reducing waste significantly. mdpi.comnih.gov

One approach is the development of a continuous-flow process, which offers enhanced safety, better temperature control, and higher productivity compared to traditional batch synthesis. rsc.org Another is the use of biocatalysis, employing enzymes like glutamate (B1630785) dehydrogenase, which can perform reductive amination with high stereoselectivity under mild, aqueous conditions, using ammonia as a sustainable amino donor. frontiersin.org

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Using high-yield catalytic routes to minimize byproduct formation. |

| Atom Economy | Catalytic hydrogenation of a nitrile precursor. |

| Safer Solvents | Replacing DMF in solid-phase synthesis with greener alternatives like EtOAc. unibo.it |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times; continuous-flow processes. unife.itrsc.org |

| Renewable Feedstocks | Exploring synthetic routes from biomass-derived platform chemicals. frontiersin.org |

| Catalysis | Employing recyclable heterogeneous catalysts like Raney Nickel or metal oxides. mdpi.comrsc.org |

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Methylpentanamide

Reactivity of the Amide Moiety

The amide group, while generally stable, can participate in several characteristic reactions, including hydrolysis, transamidation, reduction, and oxidation.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide bond in 3-Amino-4-methylpentanamide can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding β-amino acid, (3R)- or (3S)-3-amino-4-methylpentanoic acid, and ammonia (B1221849). This reaction is fundamental for converting the amide back to a carboxylic acid.

In addition to chemical methods, enzymatic hydrolysis offers a mild and stereoselective alternative. β-aminopeptidases, for instance, have been shown to hydrolyze racemic β-amino acid amides with a strong preference for the L-configuration, providing a method for kinetic resolution. nih.govethz.ch This enzymatic approach yields enantiomerically pure β-amino acids under gentle reaction conditions. nih.govethz.ch Studies on various β-amino acid derivatives have shown that active esters of β-amino acids are generally more resistant to hydrolysis compared to their α-amino acid counterparts, which has implications for peptide synthesis. rsc.orgrsc.org

Transamidation: This process involves the exchange of the amino group of the amide with another amine, offering a direct route to synthesize different amides without proceeding through a carboxylic acid intermediate. Transamidation of this compound can be achieved by reacting it with a primary or secondary amine, typically in the presence of a catalyst. Various catalytic systems, including those based on iron(III) salts, boronic acids, and bases like potassium tert-butoxide (KOtBu) or lithium hexamethyldisilazide (LiHMDS), have been developed to facilitate this transformation under mild conditions. mdpi.comnih.govorganic-chemistry.org The reaction mechanism often involves the activation of the amide carbonyl by the catalyst, making it more susceptible to nucleophilic attack by the incoming amine. researchgate.netacs.org

Table 1: Selected Catalytic Systems for Transamidation Reactions

| Catalyst/Reagent | Amine Substrate | Conditions | Key Features |

|---|---|---|---|

| Fe(III) Hydrated Salts (5 mol%) | Primary and secondary amines | Solvent-free or in water | Versatile for various amides and amines. organic-chemistry.org |

| Boronic Acids | Primary and secondary amines | Lower temperatures than uncatalyzed reactions | Effective for formylation and acylation of amines. mdpi.com |

| Potassium tert-butoxide (KOtBu) | Primary amines | Room temperature | Transition-metal-free; works for primary and tertiary amides. nih.govorganic-chemistry.org |

| Lithium hexamethyldisilazide (LiHMDS) | Less-nucleophilic amines (e.g., anilines) | Room temperature, Toluene | Highly selective, metal-free approach for unactivated amides. nih.gov |

Reduction and Oxidation Pathways

Reduction: The amide functional group in this compound can be reduced to an amine. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). pearson.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca This process converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-), yielding the corresponding 1,3-diamine, 4-methylpentane-1,3-diamine.

The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species. youtube.com This forms a highly reactive iminium ion intermediate, which is then rapidly reduced by a second equivalent of hydride to furnish the final diamine product. ucalgary.ca It is important to note that less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. ucalgary.ca However, in the case of related α,α-difluoro-β-amino amides, it has been observed that LiAlH₄ can lead to the formation of a γ-amino alcohol as a byproduct, while a combination of NaBH₄ and BF₃·Et₂O provides the desired 1,3-diamine in higher yields. rsc.org

Oxidation: The direct oxidation of the amide group or the saturated alkyl chain of this compound is generally challenging and requires harsh conditions. However, related transformations on similar structures have been reported. For instance, palladium-catalyzed anti-Markovnikov oxidation of N-protected allylic amines can produce protected β-amino aldehydes. acs.orgnih.gov This specific protocol, while not directly applicable to the saturated this compound, highlights a pathway for the oxidation of related unsaturated precursors.

Transformations of the Amino Group

The primary amino group is a key site for derivatization, allowing for the synthesis of a wide array of analogs through acylation, alkylation, and other transformations.

Acylation, Alkylation, and Derivatization Strategies

Acylation: The primary amino group of this compound readily undergoes acylation upon reaction with acyl chlorides or anhydrides to form N-acylated derivatives. This is a standard method for introducing a wide variety of functional groups and for protecting the amine during subsequent reactions. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct. nih.gov

Alkylation: The amino group can also be N-alkylated. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, specific methods have been developed for controlled alkylation. For instance, reductive amination of a ketone or aldehyde with this compound would yield a secondary amine. Furthermore, specialized palladium-catalyzed methods have been developed for the β-C(sp³)–H alkylation of aliphatic amides, offering a route to introduce alkyl groups at the position adjacent to the amine. nih.govacs.org Studies on unprotected β-amino amides have shown that enolization using strong bases like LiHMDS, followed by trapping with an alkyl halide, can achieve alkylation. umich.edu

Derivatization: General derivatization strategies for amino compounds are applicable to this compound. For analytical purposes, the amino group can be derivatized to improve its chromatographic properties. For example, reaction with diethyl ethoxymethylenemalonate (DEEMM) is a common pre-column derivatization technique for the analysis of amino compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org

Rearrangement Reactions Involving the Amine Moiety

The functional groups of this compound or its derivatives can potentially undergo classical name reactions that involve rearrangement.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom. wikipedia.org Applying the Hofmann rearrangement to this compound, using reagents like bromine in an alkaline solution or N-bromoacetamide, would be expected to produce a 1,2-diamine, specifically 3-amino-4-methylbutane-1-amine, via an isocyanate intermediate. wikipedia.orgthieme-connect.comorganic-chemistry.org A key stereochemical feature of this rearrangement is that the migration of the alkyl group occurs with retention of configuration at the migrating carbon. slideshare.net Therefore, the stereochemistry at the C4 position would be preserved during the reaction.

Curtius Rearrangement: This rearrangement provides another pathway to convert a carboxylic acid into a primary amine with the loss of one carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate. wikipedia.org To apply this to this compound, the amide would first need to be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-methylpentanoic acid. Conversion of this acid to an acyl azide, followed by thermal or photochemical rearrangement, would yield the same 1,2-diamine product as the Hofmann rearrangement. rsc.orgnih.gov This reaction is also known to proceed with retention of stereochemistry. nih.gov

Table 2: Potential Rearrangement Reactions

| Rearrangement | Starting Functional Group | Key Intermediate | Product from this compound |

|---|---|---|---|

| Hofmann | Primary Amide | Isocyanate | 3-amino-4-methylbutane-1-amine |

| Curtius | Carboxylic Acid (from hydrolysis) | Acyl Azide, Isocyanate | 3-amino-4-methylbutane-1-amine |

Stereochemical Influences on Reactivity

The presence of a chiral center at the C3 position (and potentially at C4 depending on the specific isomer) significantly impacts the reactivity and synthetic applications of this compound.

The stereochemistry is particularly crucial in enzymatic reactions. As noted, β-aminopeptidases exhibit high enantioselectivity, preferentially hydrolyzing the L-enantiomer of racemic β-amino acid amides. nih.govethz.ch This selectivity allows for the efficient kinetic resolution of racemates.

In synthetic transformations, the stereocenter can direct the stereochemical outcome of subsequent reactions. For example, in the conjugate addition of lithium amides to α,β-unsaturated esters to form β-amino esters, the use of a chiral amine can lead to excellent stereoselectivity in the final product. beilstein-journals.org Similarly, cascade reactions to form substituted α-hydroxy-β-amino amides can proceed with high diastereoselectivity, controlled by the existing stereocenters. rsc.org

Rearrangement reactions like the Hofmann and Curtius are known to proceed with retention of configuration of the migrating group. slideshare.netnih.gov This means that if a chiral, non-racemic sample of this compound were subjected to these reaction sequences, the stereochemical integrity of the isopropyl-bearing stereocenter would be maintained in the final diamine product. This stereochemical control is a critical consideration in the asymmetric synthesis of complex molecules where this compound or its derivatives are used as chiral building blocks. nih.govup.pt

Advanced Spectroscopic and Structural Elucidation Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. weebly.com For 3-Amino-4-methylpentanamide, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals, and to elucidate its conformation and configuration.

Multi-dimensional NMR experiments are critical for resolving spectral overlap and establishing connectivity between atoms, which is essential for the complete structural assignment of this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY would reveal the connectivity from the methyl protons of the isopropyl group to the adjacent methine proton, and trace the proton network along the pentanamide backbone.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. nih.gov It is invaluable for assigning the carbon signals of the molecule by linking them to their attached protons. For instance, the methylene (B1212753) protons would show a cross-peak to the methylene carbon, and the alpha-amino proton would correlate with its corresponding carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net For the flexible acyclic structure of this compound, these experiments could help determine the relative orientation of substituents around the chiral center.

The absolute configuration of the chiral center at C3 can be determined by derivatizing the amine with a chiral derivatizing agent (CDA), such as Mosher's acid or α-fluorinated phenylacetic phenylselenoester, and analyzing the NMR spectra of the resulting diastereomers. nih.govfrontiersin.orgnih.gov The differences in chemical shifts observed for the protons near the chiral center in the two diastereomers can be used to assign the absolute configuration. nih.govacs.orgacs.org

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: These are predicted chemical shifts and coupling patterns. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 (C=O) | - | ~175 | H2, H3 |

| C2 (-CH₂-) | ~2.2-2.4 | ~40 | H3, Amide H |

| C3 (-CH(NH₂)-) | ~3.0-3.2 | ~55 | H2, H4, H5, H6 |

| C4 (-CH(CH₃)₂) | ~1.8-2.0 | ~30 | H3, H5, H6 |

| C5/C6 (-CH₃) | ~0.9-1.0 | ~20 | H4, H5/H6 |

| -NH₂ | ~1.5-2.5 (broad) | - | C2, C3 |

| -CONH₂ | ~6.5-7.5 (broad) | - | C1, C2 |

Isotopic labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), is a powerful tool for studying reaction mechanisms and metabolic pathways. chem-station.commusechem.comnih.govwikipedia.org In the context of this compound, isotopic labeling can be used as a mechanistic probe in several ways:

Deuterium Labeling for Reaction Pathway Analysis: By synthesizing this compound with deuterium atoms at specific positions, one can trace the fate of these atoms in subsequent chemical reactions. thalesnano.com This can help to elucidate reaction mechanisms, such as determining whether a particular C-H bond is broken in a rate-determining step, through the observation of a kinetic isotope effect (KIE). chem-station.com

¹³C and ¹⁵N Labeling for Metabolic Studies: If this compound were being studied as a metabolite or a drug candidate, labeling with stable isotopes like ¹³C or ¹⁵N would allow its metabolic fate to be traced using NMR or mass spectrometry. acs.org This can help identify metabolic products and understand the biochemical pathways involved.

NMR Signal Assignment: Selective isotopic labeling can also be used to simplify complex NMR spectra and aid in the definitive assignment of signals. wikipedia.org

Table 2: Common Isotopes Used in Labeling Studies for Organic Molecules

| Isotope | Natural Abundance (%) | NMR Active? | Typical Application |

| ²H (Deuterium) | 0.015 | Yes | Mechanistic studies (KIE), metabolic tracing |

| ¹³C | 1.1 | Yes | Structural elucidation, metabolic flux analysis |

| ¹⁵N | 0.37 | Yes | Protein NMR, metabolic studies |

| ¹⁸O | 0.2 | No | Mechanistic studies (MS-based) |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Derivatization Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. zefsci.com

The choice of ionization technique is crucial for obtaining high-quality mass spectra, especially for polar molecules like this compound.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.govnih.govlibretexts.org It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. nih.govresearchgate.net ESI would be the preferred method for analyzing this compound.

Chemical Ionization (CI): CI is another soft ionization method that results in less fragmentation than electron ionization (EI). libretexts.org It involves the ionization of the analyte through reaction with ions of a reagent gas. This technique can also be used to confirm the molecular weight of this compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of small molecules and can be used for compounds that are not easily ionized by ESI. acdlabs.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, expected fragmentation would involve the loss of ammonia (B1221849) (NH₃) from the protonated amine, and cleavage of the amide bond, providing further confirmation of its structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Origin |

| [M+H]⁺ | 131.12 | Protonated parent molecule |

| [M+H - NH₃]⁺ | 114.10 | Loss of ammonia |

| [M+H - CONH₂]⁺ | 87.12 | Cleavage of the amide group |

X-ray Crystallography for Solid-State Structural Characterization

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. uq.edu.aurigaku.com If a suitable single crystal of this compound or a derivative can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure, including the absolute configuration of the chiral center. nih.govresearchgate.netmdpi.com

The data from X-ray crystallography also provides detailed information about how molecules are arranged in the crystal lattice. This includes:

Hydrogen Bonding: The amino and amide groups in this compound are capable of forming extensive hydrogen bond networks, which will be a dominant factor in its crystal packing. The analysis would reveal the hydrogen bond donors and acceptors and the geometry of these interactions.

Chiral Recognition: In a crystal of a single enantiomer, the packing arrangement will reflect the specific interactions between chiral molecules. The study of how these chiral molecules pack can provide insights into chiral recognition phenomena. acs.org For chiral amides, the formation of hydrogen-bonded stacks is a common packing motif.

The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as melting point, solubility, and stability.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Research

A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical studies on the vibrational spectroscopy of this compound. Consequently, detailed research findings, including specific Infrared (IR) and Raman spectroscopic data, vibrational mode assignments, and in-depth analysis of hydrogen bonding for this particular compound, are not available in published research.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of molecular structures. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of chemical bonds and functional groups present. Analysis of the vibrational spectra allows for the identification of characteristic stretching and bending modes, offering insights into molecular geometry and bonding.

Furthermore, vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. The formation of a hydrogen bond typically leads to a noticeable red-shift (a decrease in frequency) and broadening of the stretching vibration of the donor group (e.g., N-H or O-H) in the IR and Raman spectra. The magnitude of this shift can provide valuable information about the strength and geometry of the hydrogen bond.

While general principles of vibrational spectroscopy could be applied to predict the expected spectral features of this compound, the absence of empirical data precludes a detailed and scientifically accurate analysis as per the specified requirements. Such an analysis would necessitate experimental measurements or high-level computational studies, which are currently not found in the scientific literature for this compound.

Computational and Theoretical Chemistry Studies on 3 Amino 4 Methylpentanamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule like 3-Amino-4-methylpentanamide. These methods provide insights into the electron distribution, which in turn dictates the molecule's stability, reactivity, and spectroscopic properties. A typical DFT study would involve the use of a functional, such as B3LYP, and a basis set, like 6-31G*, to perform geometry optimizations and calculate various molecular parameters.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, due to its rotatable bonds, means it can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations by calculating their relative energies. nih.govnih.gov This process involves systematically rotating the bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). nih.gov The minima on this surface correspond to stable conformers. The results of such an analysis are often presented as an energy landscape, which visually represents the relative energies of different conformations. nih.govcam.ac.uk

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published data for this specific molecule.

| Conformer | Dihedral Angle (N-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 | 60° (gauche) | 0.00 | 65.2 |

| 2 | 180° (anti) | 0.85 | 20.1 |

| 3 | -60° (gauche) | 0.25 | 14.7 |

Transition State Modeling and Reaction Mechanism Prediction

Computational chemistry can also be used to model the transition states of chemical reactions involving this compound. nih.gov By identifying the lowest energy path between reactants and products, the reaction mechanism can be predicted. arxiv.org This involves locating the saddle points on the potential energy surface, which correspond to the transition states. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction rate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations provide a way to study the time-dependent behavior of this compound. nih.govresearchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, resulting in a trajectory that describes how the positions and velocities of the atoms change over time. nih.gov This allows for the investigation of dynamic processes such as conformational changes and interactions with other molecules, like solvents or biological macromolecules. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) and Theoretical Derivatization Studies

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For this compound, a QSRR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined reactivity data. This can be a powerful tool for predicting the reactivity of new, related compounds. Theoretical derivatization studies can be performed in silico by modifying the structure of this compound and calculating the properties of the resulting virtual compounds.

Molecular Docking and Binding Interaction Prediction in Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eganimbiosci.org For this compound, docking could be used to predict its binding mode within the active site of an enzyme or a receptor. ekb.egnih.gov The results of a docking study can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. ekb.eg

Table 2: Hypothetical Docking Results for this compound with a Target Protein This table is illustrative and not based on published data for this specific molecule.

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| 1 | -7.2 | ASP120, TYR85, VAL45 | 2 |

| 2 | -6.8 | ASP120, PHE90 | 1 |

| 3 | -6.5 | LEU42, SER88 | 1 |

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures and Scaffolds

The bifunctional nature of 3-Amino-4-methylpentanamide makes it a suitable starting material for incorporation into larger, more complex molecules, including peptidomimetics and heterocyclic systems.

Synthesis of Peptidomimetics and Oligopeptide Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of β-amino acids, such as the β-leucine core of this compound, is a well-established strategy in peptidomimetic design. researchgate.netnih.govresearchgate.net

When integrated into a peptide chain, the β-amino acid structure introduces an extra carbon into the backbone, altering the spacing of side chains and modifying the conformational preferences of the molecule. This can lead to the formation of unique secondary structures not accessible to natural α-peptides. While specific studies detailing the use of this compound are not extensively documented, its structure is analogous to other β-amino acids used in the synthesis of β-peptides and α/β-peptide hybrids. researchgate.net The presence of the isobutyl side chain allows it to mimic the natural amino acid leucine, potentially interacting with biological targets in a similar fashion but with the added stability of the modified backbone.

Table 1: Comparison of α-Peptide and β-Peptide Backbones

| Feature | α-Peptide Backbone | β-Peptide Backbone (from this compound) |

|---|---|---|

| Repeating Unit | -NH-CH(R)-CO- | -NH-CH(CH₂CH(CH₃)₂)-CH₂-CO- |

| Atoms in Backbone | 3 | 4 |

| Susceptibility to Proteases | High | Low |

| Potential Secondary Structures | α-helices, β-sheets | Helices (e.g., 12-helix, 14-helix), sheets |

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The functional groups within this compound—a 1,3-amino-amide—make it a plausible precursor for the synthesis of six-membered nitrogen-containing rings, such as dihydropyrimidinones or piperidinones, through intramolecular cyclization reactions.

For example, under suitable conditions, the primary amine could react with an externally introduced carbonyl compound, followed by intramolecular cyclization with the amide nitrogen to form a dihydropyrimidinone ring. Alternatively, activation of the amide carbonyl followed by intramolecular attack from the amine could lead to the formation of a β-lactam (a four-membered ring) or a six-membered piperidinone derivative, depending on the reaction conditions. While this reactivity is a fundamental principle in heterocyclic chemistry, specific literature examples demonstrating these transformations starting from this compound are not prominent. mdpi.com

Development of Chiral Auxiliaries and Ligands for Asymmetric Catalysis

Asymmetric synthesis relies on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation, after which they are removed. nih.govwikipedia.orgsigmaaldrich.com Chiral ligands coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a catalyzed reaction. nih.govmdpi.com

Amino acids and their derivatives are a common source for both auxiliaries and ligands due to their natural chirality and availability. nih.govmdpi.comresearchgate.net For instance, amino acid-derived oxazolidinones are widely used as chiral auxiliaries in asymmetric alkylation and aldol reactions. williams.edu In principle, this compound could be chemically modified to serve in these roles. The chiral center and the two nitrogen atoms offer points for attachment to substrates or coordination to metal centers. However, its application as a mainstream chiral auxiliary or ligand is not widely reported, with researchers often favoring more established systems derived from α-amino acids or other readily available chiral pool materials. nih.gov

Applications in Material Science Precursor Chemistry (e.g., monomers for specialty polymers)

Polyamides are a major class of polymers characterized by repeating amide linkages (-CO-NH-). They can be synthesized through the polycondensation of monomers containing amine and carboxylic acid (or acyl chloride) functionalities. youtube.comnih.gov Amino acids, which contain both functional groups, can act as single-monomer precursors for polyamides. nih.gov

This compound contains a primary amine and a primary amide. To be used as a monomer for polyamide synthesis, the amide group would need to be hydrolyzed to the corresponding carboxylic acid, yielding 3-amino-4-methylpentanoic acid. This β-amino acid could then undergo self-condensation under polymerization conditions to form a "Nylon 3" type polymer, where three carbon atoms separate the nitrogen atoms in the polymer backbone.

The resulting polymer, poly(this compound), would feature a repeating isobutyl side group. This side group would influence the polymer's properties, such as its crystallinity, solubility, and thermal characteristics, potentially leading to a specialty polymer with unique features. While the synthesis of polyamides from various amino acid derivatives is a known strategy in polymer science, the specific use of this compound as a monomer for creating specialty polyamides is not extensively detailed in the available literature. mdpi.commdpi.com

Advanced Analytical Methodologies for Research Scale Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For a chiral molecule like 3-Amino-4-methylpentanamide, both achiral and chiral chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is a critical step in ensuring accurate and reliable analytical results.

Method Development: A typical HPLC method for this compound would involve a reversed-phase approach, utilizing a C18 column. Due to the compound's polar nature and lack of a strong chromophore, derivatization might be necessary to enhance detection by UV-Vis spectrophotometry. Alternatively, detection methods such as evaporative light scattering (ELSD) or mass spectrometry (MS) can be employed.

The mobile phase composition is a critical parameter to optimize for achieving adequate retention and separation of the analyte from any impurities. A common starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is crucial for controlling the ionization state of the amino group and, consequently, its retention behavior.

Validation Parameters: Once developed, the HPLC method would be validated according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The linear relationship between the detector response and the concentration of the analyte over a defined range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ELSD or MS |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining its enantiomeric purity, or enantiomeric excess (ee), is of paramount importance. Chiral chromatography is the most widely used technique for this purpose.

Method Development: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice for screening due to their broad applicability. For β-amino acids and their derivatives, cyclodextrin-based and Pirkle-type stationary phases have also shown good performance. nih.govresearchgate.net The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives).

For compounds like this compound, derivatization of the amino group with a UV-active moiety can be beneficial not only for detection but also for improving chiral recognition on the CSP.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (after derivatization) |

| Injection Volume | 5 µL |

| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |

Electrophoretic Methods in Chemical Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. Given that this compound contains a primary amine, it can be readily protonated and analyzed by CE.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the differences in the charge-to-size ratio of the analytes. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the separation of amino acid and amine enantiomers in CE. nih.gov This technique is particularly advantageous due to its high separation efficiency, short analysis times, and low consumption of sample and reagents.

Quantitative Spectrophotometric Methods for Reaction Monitoring

While this compound itself does not possess a strong chromophore for direct UV-Vis spectrophotometric analysis, indirect methods can be employed for quantitative purposes, especially for reaction monitoring.

One common approach is to use a derivatizing agent that reacts specifically with the primary amine to produce a colored product. For instance, ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) can react with the amino group to form intensely colored adducts that can be quantified spectrophotometrically. This method can be adapted to monitor the consumption of a starting material containing a primary amine or the formation of the this compound product during a synthesis.

The progress of the amide formation can also be monitored by following the disappearance of a reactant or the appearance of the product, provided one of them has a suitable chromophore. If not, a colorimetric assay for amides can be employed. acs.org This often involves the conversion of the amide to a hydroxamic acid, which then forms a colored complex with ferric ions.

Future Perspectives and Emerging Research Avenues for 3 Amino 4 Methylpentanamide

Advancements in Stereocontrolled Synthetic Methodologies

The development of stereocontrolled synthetic methodologies is a cornerstone of modern organic chemistry, and its application to 3-Amino-4-methylpentanamide is a promising area of research. Future efforts will likely focus on catalytic asymmetric methods to control the stereochemistry at the C3 position.

One promising approach is the use of Brønsted acid-catalyzed multicomponent reactions. These reactions offer a convergent and efficient route to chiral β-amino amides by combining an amine, an aldehyde, an isocyanide, and a suitable nucleophile in a single step with high stereocontrol. nih.govresearchgate.net Another avenue for exploration is the use of chiral phosphoric acids to catalyze dynamic kinetic resolutions of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements, which can establish vicinal stereocenters with high diastereo- and enantiocontrol. acs.org

Further advancements may come from the application of organocatalysis. For instance, proline-catalyzed diastereoselective aminomethylation of aldehydes has been shown to be a practical route to enantiomerically pure β-amino acids, a principle that could be adapted for the synthesis of their amide derivatives. hilarispublisher.com The development of novel chiral catalysts and the optimization of reaction conditions will be crucial for achieving high yields and stereoselectivities in the synthesis of this compound.

Table 1: Potential Stereocontrolled Synthetic Strategies for this compound

| Methodology | Catalyst Type | Key Features |

|---|---|---|

| Multicomponent Reactions | Chiral Brønsted Acid | Convergent, high atom economy, good chemo- and stereo-control. nih.govresearchgate.net |

| 2-Aza-Cope Rearrangement | Chiral Phosphoric Acid | Dynamic kinetic resolution, formation of vicinal stereocenters. acs.org |

Exploration of Novel Reactivity Pathways and Derivatization Strategies

The functional groups of this compound, a primary amine and an amide, offer multiple sites for further chemical transformations. Future research will likely explore novel reactivity pathways to generate a diverse range of derivatives with potentially interesting biological or material properties.

One area of focus could be the derivatization of the primary amine. This could involve reactions such as N-acylation to introduce various functional groups, or reductive amination to form secondary or tertiary amines. The development of selective derivatization strategies that can distinguish between the amine and the amide nitrogen will be a key challenge.

The amide bond itself can also be a target for derivatization. While generally stable, methods for amide bond activation and subsequent transformation are an active area of research. For example, "inverse" dipeptide synthesis, which involves the activation of the amino partner rather than the carboxylic acid, could be a novel approach to modify the amide moiety of this compound. nih.gov Furthermore, the insertion of amino acids into the amide bond is a recently developed strategy to create more complex peptide-like structures, a technique that could be applied to this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

For a molecule like this compound, AI could be used to:

Propose diverse retrosynthetic disconnections: Identifying multiple potential starting materials and reaction pathways.

Predict reaction outcomes and yields: Optimizing reaction conditions and minimizing experimental trial and error. pku.edu.cn

Suggest novel catalysts and reagents: Uncovering new and more efficient ways to perform key transformations.

Generative AI models can even design new molecules with desired properties and simultaneously propose a synthetic recipe for their creation, ensuring that the designed molecules are synthetically accessible. youtube.com As these technologies mature, they will become invaluable tools for designing efficient and scalable syntheses of this compound and its derivatives.

Contributions to Sustainable Chemical Processes and Green Synthesis

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on the synthesis of this compound will undoubtedly focus on developing more sustainable and environmentally friendly processes. scispace.com

Key areas for improvement include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste. Boronic acids and other organocatalysts are being explored for direct amidation reactions that avoid the use of traditional coupling agents. scispace.com

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign method for amide bond formation. nih.govnih.govrsc.org These reactions can often be performed in greener solvents or even in aqueous media.

Solvent-Free Reactions: Developing solvent-free reaction conditions, for example by using trituration and direct heating of reactants, can significantly reduce the environmental impact of a synthesis. researchgate.netsemanticscholar.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net

By incorporating these green chemistry principles, the future synthesis of this compound can be made more efficient, less wasteful, and more environmentally sustainable.

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

|---|---|---|

| Catalysis | Use of organocatalysts or biocatalysts. scispace.comrsc.org | Reduced waste, milder reaction conditions. |

| Alternative Solvents | Use of water or bio-based solvents. nih.gov | Reduced toxicity and environmental impact. |

| Energy Efficiency | Solvent-free reactions, microwave-assisted synthesis. nih.govresearchgate.net | Reduced energy consumption and reaction times. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.